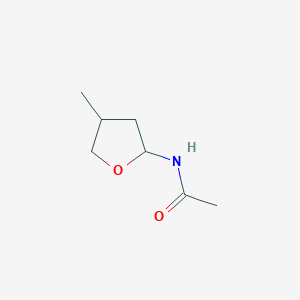
5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an iodine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 6-position on the pyrimidinone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-6-methylpyrimidin-4(1H)-one.
Reaction Conditions: The reaction is usually carried out in an appropriate solvent like acetonitrile or dichloromethane at a specific temperature range (e.g., 0-25°C) to ensure selective iodination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Scaling Up: Adjusting reaction parameters to accommodate larger quantities of starting materials.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in cross-coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as azido, thiocyanato, or other substituted pyrimidinones can be formed.
Oxidation Products: Oxidized derivatives of the original compound.
Coupling Products: New compounds with extended carbon chains or aromatic systems.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids.
Pathways Involved: It may modulate biochemical pathways, such as inhibiting enzyme activity or altering gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-6-methylpyrimidin-4(1H)-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Bromo-2-methoxy-6-methylpyrimidin-4(1H)-one: Similar structure but with a bromine atom instead of iodine, potentially leading to different chemical properties.
5-Iodo-2-methylpyrimidin-4(1H)-one: Lacks the methoxy group, which may affect its solubility and reactivity.
Uniqueness
5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the methoxy and methyl groups further distinguishes it from other pyrimidinones, potentially offering unique properties for various applications.
Propiedades
Número CAS |
616225-07-1 |
|---|---|
Fórmula molecular |
C6H7IN2O2 |
Peso molecular |
266.04 g/mol |
Nombre IUPAC |
5-iodo-2-methoxy-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7IN2O2/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10) |
Clave InChI |
FPZLDIGSZPGXAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=N1)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12907833.png)

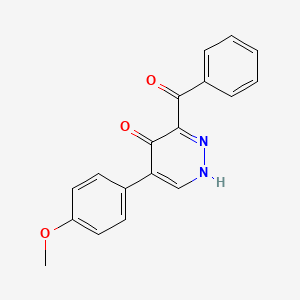
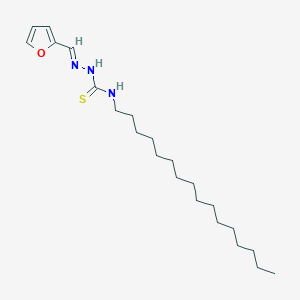



![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)
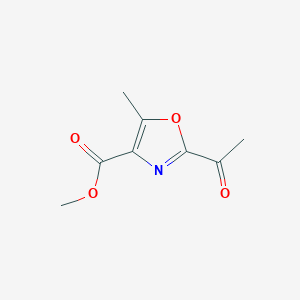
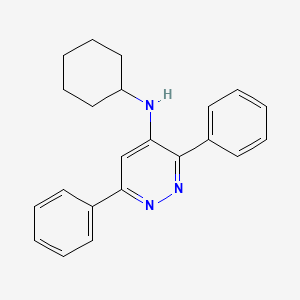
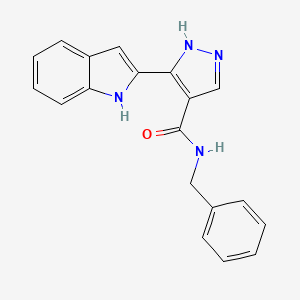
![N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine](/img/structure/B12907891.png)

